molecular formula C13H18FN B13523845 n-(3-Fluorophenethyl)cyclopentanamine

n-(3-Fluorophenethyl)cyclopentanamine

Cat. No.: B13523845
M. Wt: 207.29 g/mol
InChI Key: NMJQEZXWSYPOQD-UHFFFAOYSA-N
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Description

n-(3-Fluorophenethyl)cyclopentanamine: is an organic compound with the molecular formula C13H18FN It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Fluorophenethyl)cyclopentanamine typically involves the reaction of 3-fluorophenethylamine with cyclopentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(3-Fluorophenethyl)cyclopentanamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: n-(3-Fluorophenethyl)cyclopentanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-(3-Fluorophenethyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • n-(2-Fluorophenethyl)cyclopentanamine
  • n-(4-Fluorophenethyl)cyclopentanamine
  • n-(3-Chlorophenethyl)cyclopentanamine

Comparison: n-(3-Fluorophenethyl)cyclopentanamine is unique due to the presence of the fluorine atom at the 3-position of the phenethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct properties and applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18FN/c14-12-5-3-4-11(10-12)8-9-15-13-6-1-2-7-13/h3-5,10,13,15H,1-2,6-9H2

InChI Key

NMJQEZXWSYPOQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCC2=CC(=CC=C2)F

Origin of Product

United States

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